7H-Purine-7-propanamide, 1,2,3,6-tetrahydro-N-(2-(4-chlorophenoxy)-1-phenylethyl)-1,3-dimethyl-2,6-dioxo-
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Overview
Description
“7H-Purine-7-propanamide, 1,2,3,6-tetrahydro-N-(2-(4-chlorophenoxy)-1-phenylethyl)-1,3-dimethyl-2,6-dioxo-” is a complex organic compound that belongs to the class of purine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7H-Purine-7-propanamide, 1,2,3,6-tetrahydro-N-(2-(4-chlorophenoxy)-1-phenylethyl)-1,3-dimethyl-2,6-dioxo-” typically involves multi-step organic reactions. The starting materials often include purine derivatives and various substituted phenyl compounds. Common synthetic routes may involve:
Nucleophilic substitution: reactions to introduce the chlorophenoxy and phenylethyl groups.
Amidation: reactions to form the propanamide linkage.
Cyclization: reactions to form the tetrahydro structure.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve:
Catalysts: to accelerate reaction rates.
Solvent selection: to ensure proper solubility and reaction efficiency.
Temperature and pressure control: to optimize reaction kinetics.
Chemical Reactions Analysis
Types of Reactions
“7H-Purine-7-propanamide, 1,2,3,6-tetrahydro-N-(2-(4-chlorophenoxy)-1-phenylethyl)-1,3-dimethyl-2,6-dioxo-” can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: such as potassium permanganate or hydrogen peroxide.
Reducing agents: such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biology, purine derivatives are often studied for their role in cellular processes. This compound may be investigated for its potential effects on enzyme activity or cellular signaling pathways.
Medicine
In medicine, purine derivatives are known for their potential therapeutic applications. This compound may be explored for its potential as an anti-inflammatory, antiviral, or anticancer agent.
Industry
In industry, this compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “7H-Purine-7-propanamide, 1,2,3,6-tetrahydro-N-(2-(4-chlorophenoxy)-1-phenylethyl)-1,3-dimethyl-2,6-dioxo-” involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic pathways.
Receptors: The compound may bind to cellular receptors, modulating signaling pathways.
DNA/RNA: The compound may interact with nucleic acids, affecting gene expression or replication.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other purine derivatives such as:
Adenine: A fundamental component of DNA and RNA.
Guanine: Another essential component of nucleic acids.
Caffeine: A well-known stimulant with a purine structure.
Uniqueness
The uniqueness of “7H-Purine-7-propanamide, 1,2,3,6-tetrahydro-N-(2-(4-chlorophenoxy)-1-phenylethyl)-1,3-dimethyl-2,6-dioxo-” lies in its specific substituents and structural features, which may confer unique biological activities or chemical reactivity.
Properties
CAS No. |
131927-02-1 |
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Molecular Formula |
C24H24ClN5O4 |
Molecular Weight |
481.9 g/mol |
IUPAC Name |
N-[2-(4-chlorophenoxy)-1-phenylethyl]-3-(1,3-dimethyl-2,6-dioxopurin-7-yl)propanamide |
InChI |
InChI=1S/C24H24ClN5O4/c1-28-22-21(23(32)29(2)24(28)33)30(15-26-22)13-12-20(31)27-19(16-6-4-3-5-7-16)14-34-18-10-8-17(25)9-11-18/h3-11,15,19H,12-14H2,1-2H3,(H,27,31) |
InChI Key |
XQVKIXRMYUPOMM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCC(=O)NC(COC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
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